N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13(9-10-5-2-1-3-6-10)15-14-11-7-4-8-12(11)16-18-14/h1-3,5-6H,4,7-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLSLINGSKOECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-phenylacetamide typically involves a multi-step processThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and neuroprotective effects.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain signaling, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Thiophene-Based Derivatives ()
Key Compounds :
- N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)sodium salt)phenylamino)acetamide (24)
- 4-(5,6-Dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol (25)
| Parameter | Thiophene Derivatives (24, 25) | Target Compound |
|---|---|---|
| Core Heterocycle | Cyclopenta[b]thiophene | Cyclopenta[c]isoxazole |
| Biological Activity | IC50 = 30.8–38.7 nM (MCF7 cells) | Not reported in evidence |
| Mechanism | Tyrosine kinase inhibition (ATP binding site) | Presumed kinase modulation |
| Key Substituents | Sulfamoyl, pyrimidine, triazine | Phenylacetamide |
Insights :
- Thiophene derivatives demonstrate potent antiproliferative activity against breast adenocarcinoma cells, attributed to their ability to mimic tyrosine kinase inhibitors like gefitinib .
Benzothiazole Acetamide Derivatives ()
Key Compounds :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
| Parameter | Benzothiazole Derivatives | Target Compound |
|---|---|---|
| Core Heterocycle | Benzothiazole | Cyclopenta[c]isoxazole |
| Functional Groups | Trifluoromethyl, methoxy | Phenylacetamide |
| Potential Applications | Pharmaceutical (patented) | Not reported in evidence |
Insights :
Triazole-Linked Acetamides ()
Key Compounds :
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m)
| Parameter | Triazole Derivatives | Target Compound |
|---|---|---|
| Core Structure | 1,2,3-Triazole + naphthalene | Cyclopenta[c]isoxazole |
| Synthetic Route | Cu-catalyzed azide-alkyne cycloaddition | Likely multi-step cyclization |
| Functional Groups | Naphthyloxy, nitro substituents | Phenylacetamide |
Insights :
Table 3.1. Comparative Analysis of Key Features
| Compound Class | Heterocycle | Bioactivity (IC50) | Mechanistic Relevance |
|---|---|---|---|
| Thiophene derivatives | Cyclopenta[b]thiophene | 30.8–38.7 nM | Tyrosine kinase inhibition |
| Benzothiazole acetamides | Benzothiazole | Not reported | Patent-based design (unrevealed) |
| Target compound | Cyclopenta[c]isoxazole | Not reported | Presumed kinase or enzyme targeting |
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a bicyclic structure that includes a cyclopentane fused with an isoxazole ring. This unique configuration contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 244.30 g/mol.
Research indicates that this compound interacts with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of proteins and enzymes, leading to various pharmacological effects.
Biological Activities
- Anti-inflammatory Properties : Preliminary studies suggest that the compound exhibits significant anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases.
- Anticancer Activity : The compound has been evaluated for its anticancer properties, showing promising results in inhibiting the proliferation of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's disease.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotective | Protection against oxidative stress |
Detailed Research Findings
- Anti-inflammatory Studies : A study demonstrated that this compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential to modulate inflammatory pathways effectively .
- Anticancer Mechanisms : In vitro assays showed that the compound induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways and upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Neuroprotective Effects : In a model of H2O2-induced neuronal damage, the compound exhibited protective effects at sub-micromolar concentrations without significant cytotoxicity, suggesting its potential for treating neurodegenerative conditions .
Q & A
Q. What are the optimized synthetic routes for N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-phenylacetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step reactions, including cyclization and acylation. Key steps involve:
- Cyclopenta[c]isoxazole core formation : Cyclocondensation of precursor ketones with hydroxylamine under reflux in ethanol .
- Acylation : Coupling with 2-phenylacetyl chloride in dichloromethane (DCM) using triethylamine as a base.
- Optimization : Solvent choice (e.g., DMF vs. methanol) and temperature (60–80°C) critically affect yield. For example, DMF enhances solubility of intermediates, improving reaction homogeneity .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) tracks progress, while recrystallization in ethanol purifies the final product .
Table 1 : Reaction Condition Impact on Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methanol | 60 | 65 | 92% |
| DMF | 80 | 78 | 95% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms carbonyl (C=O, ~1670–1680 cm⁻¹) and amide (-NH, ~3260–3300 cm⁻¹) groups .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.20–8.40 ppm), cyclopenta[c]isoxazole protons (δ 5.38–5.48 ppm), and amide -NH (δ ~10.8 ppm) .
- ¹³C NMR : Carbonyl carbons (δ ~165 ppm) and sp² carbons (δ 120–153 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₆H₁₅N₂O₂: 275.1056; observed: 275.1052) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- In vitro assays : Screen for enzyme inhibition (e.g., COX-2) using fluorometric assays or anti-inflammatory activity via LPS-induced cytokine (IL-6, TNF-α) suppression in macrophages .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, concentration). To address:
- Dose-response validation : Repeat assays with standardized protocols (e.g., EC₅₀ determination in triplicate).
- Structural validation : Confirm compound integrity post-assay via LC-MS to rule out degradation .
- Meta-analysis : Compare data with structurally similar analogs (e.g., fluorophenyl derivatives in ) to identify substituent-dependent trends.
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 PDB: 5KIR). Focus on hydrogen bonding (amide -NH with Arg120) and π-π stacking (phenyl ring vs. Tyr355) .
- MD simulations : GROMACS assesses binding stability over 100 ns, analyzing root-mean-square deviation (RMSD) to validate pose retention .
Table 2 : Predicted Binding Affinities (kcal/mol)
| Target | Docking Score | Key Interactions |
|---|---|---|
| COX-2 | -9.2 | Arg120 H-bond, Tyr355 π-stacking |
| 5-HT₃ | -7.8 | Hydrophobic pocket |
Q. What structural modifications enhance pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodological Answer :
- Solubility : Introduce polar groups (e.g., -OH, -SO₃H) at the phenyl ring’s para position.
- Metabolic stability : Replace labile esters with amides (e.g., cyclopenta[c]isoxazole-methyl → trifluoromethyl) .
- In silico ADMET : SwissADME predicts logP (optimal: 2–3) and bioavailability scores. For example, adding a fluorine atom reduces logP from 3.1 to 2.8 .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s enzyme inhibition potency?
- Methodological Answer :
- Assay variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays).
- Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) independently .
- Structural analogs : Compare inhibition data with derivatives (e.g., nitro-substituted vs. methoxy-substituted phenylacetamides ).
Methodological Resources
- Synthesis : Follow protocols in for cyclization and acylation.
- Characterization : Use IR, NMR, and HRMS as in .
- Biological Testing : Adopt in vitro assays from and docking workflows from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
